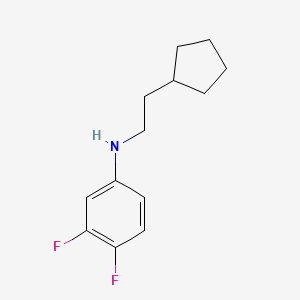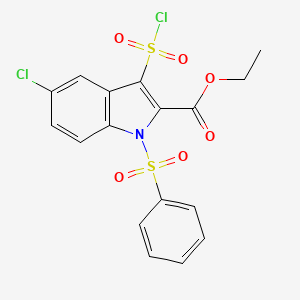![molecular formula C9H21Cl3O7P2 B8522469 [Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate CAS No. 67325-77-3](/img/structure/B8522469.png)
[Methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate
概要
説明
Tris(2-chloroethyl) phosphate and dimethyl methylphosphonate are organophosphorus compounds widely used in various industries. Tris(2-chloroethyl) phosphate is primarily used as a flame retardant, plasticizer, and viscosity regulator in polymers such as polyurethanes, polyester resins, and polyacrylates . Dimethyl methylphosphonate is also used as a flame retardant and a precursor in the synthesis of other organophosphorus compounds .
準備方法
Tris(2-chloroethyl) phosphate
Synthetic Routes: The synthesis involves the reaction of phosphorus oxychloride with 2-chloroethanol.
Industrial Production Methods: In an industrial setting, tris(2-chloroethyl) phosphate is produced by reacting phosphorus oxychloride with ethylene oxide in the presence of a catalyst like sodium metavanadate.
Dimethyl methylphosphonate
Synthetic Routes: Dimethyl methylphosphonate is synthesized by the reaction of methylphosphonic dichloride with methanol.
Industrial Production Methods: Industrial production involves the continuous addition of methanol to methylphosphonic dichloride under controlled conditions to ensure complete conversion and high purity of the product.
化学反応の分析
Tris(2-chloroethyl) phosphate
Types of Reactions: It undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions: Hydrolysis is typically carried out in the presence of water or aqueous solutions. Oxidation reactions often involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products: Hydrolysis of tris(2-chloroethyl) phosphate produces 2-chloroethanol and phosphoric acid.
Dimethyl methylphosphonate
Types of Reactions: It undergoes hydrolysis, oxidation, and esterification reactions.
Common Reagents and Conditions: Hydrolysis is carried out using water or aqueous acids. Oxidation reactions involve oxidizing agents like hydrogen peroxide.
Major Products: Hydrolysis produces methylphosphonic acid and methanol.
科学的研究の応用
Tris(2-chloroethyl) phosphate
Chemistry: Used as a flame retardant in various polymers, enhancing their fire resistance.
Biology: Studied for its potential toxicological effects and environmental impact.
Dimethyl methylphosphonate
Chemistry: Used as a precursor in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential use as a chemical warfare agent simulant in decontamination research.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Used as a flame retardant and plasticizer in various industrial applications.
作用機序
Tris(2-chloroethyl) phosphate
Molecular Targets and Pathways: Interacts with the polymer matrix to enhance its thermal stability and reduce flammability.
Dimethyl methylphosphonate
類似化合物との比較
Tris(2-chloroethyl) phosphate
Similar Compounds: Tris(1,3-dichloro-2-propyl) phosphate, tris(2,3-dibromopropyl) phosphate.
Dimethyl methylphosphonate
特性
CAS番号 |
67325-77-3 |
|---|---|
分子式 |
C9H21Cl3O7P2 |
分子量 |
409.6 g/mol |
IUPAC名 |
[methoxy(methyl)phosphoryl]oxymethane;tris(2-chloroethyl) phosphate |
InChI |
InChI=1S/C6H12Cl3O4P.C3H9O3P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9;1-5-7(3,4)6-2/h1-6H2;1-3H3 |
InChIキー |
NYTDWHUPUMONPZ-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C)OC.C(CCl)OP(=O)(OCCCl)OCCCl |
関連するCAS |
67325-77-3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details
























Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

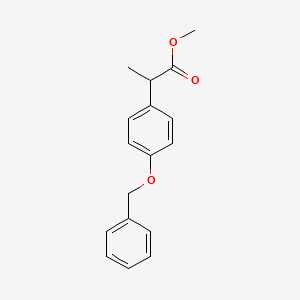
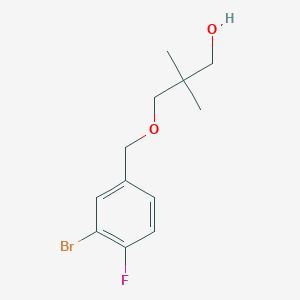
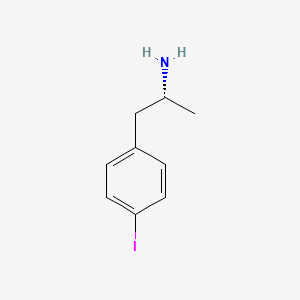
![3-[(2,5-Dichlorophenyl)carbamoyl-methylamino]propanoic acid](/img/structure/B8522426.png)
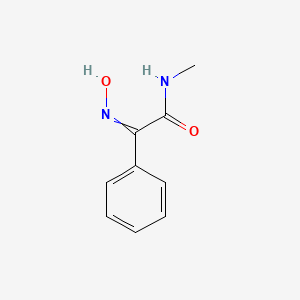
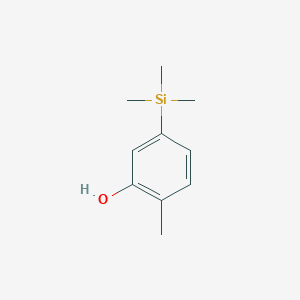
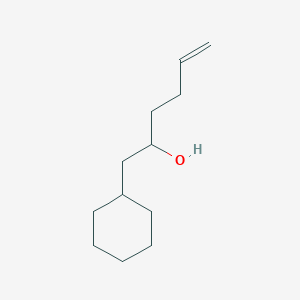
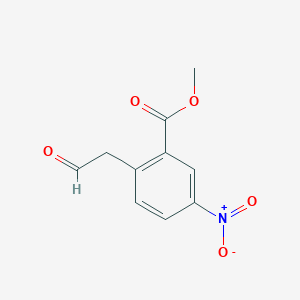
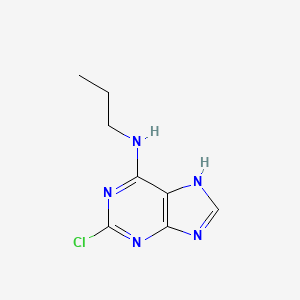
![1-{6-[(1E)-N-(2,6-Dimethylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8522481.png)
